1-Cyclopentyl-1H-pyrazole-3-carboxamide
Description
1-Cyclopentyl-1H-pyrazole-3-carboxamide (CAS: 1862694-17-4) is a pyrazole-derived compound with a cyclopentyl substituent at the 1-position and a carboxamide group at the 3-position of the heterocyclic ring. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol. Predicted physicochemical properties include a density of 1.37±0.1 g/cm³, a boiling point of 407.2±18.0 °C, and a pKa of 15.72±0.50 .
Properties
IUPAC Name |
1-cyclopentylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9(13)8-5-6-12(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBFRUZZWZRURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate then reacts with ethyl acetoacetate to form the pyrazole ring. The final step involves the conversion of the ester group to a carboxamide group using ammonia or an amine .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclopentyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-cyclopentyl-1H-pyrazole-3-carboxamide exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant antibacterial activity. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 2 µg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 1 |
| Escherichia coli | 2 | |
| Pseudomonas aeruginosa | 4 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it demonstrated significant cytotoxicity against human lung carcinoma (A549) and ovarian adenocarcinoma (A2780) cells with IC values in the low micromolar range .
Table 2: Anticancer Activity of this compound
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 0.39 |
| A2780 (Ovarian Cancer) | 0.46 |
Agricultural Applications
In addition to its pharmaceutical potential, this compound has been explored for agricultural use, particularly as a fungicide. Its structural similarities to known fungicidal agents suggest that it may inhibit fungal growth effectively .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study published in MDPI reported that pyrazole derivatives exhibited potent antibacterial activity against resistant strains, suggesting their potential as new therapeutic agents against multidrug-resistant bacteria .
- Cancer Cell Proliferation : Research conducted on pyrazole derivatives indicated that compounds similar to this compound showed significant growth inhibition across multiple cancer cell lines, highlighting their potential as anticancer agents .
- Fungicidal Activity : Experimental results demonstrated that certain pyrazole derivatives could effectively combat fungal pathogens in agricultural settings, indicating their utility as crop protection agents .
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Substituent Effects
- Cycloalkyl Groups: The cyclopentyl group in the target compound provides greater steric bulk and conformational flexibility compared to cyclopropylmethyl () or cyclobutylmethyl (). This may influence binding affinity in biological systems.
Functional Groups :
- Carboxamide vs. Carboxylic Acid : The carboxamide in the target compound (pKa ~15.7) is less acidic than the carboxylic acid in (pKa ~4–5), altering solubility and ionization under physiological conditions.
- Ester vs. Amide : The ester-containing compound in is more prone to hydrolysis than the carboxamide, limiting its stability in aqueous environments .
Positional Isomerism
Aromatic vs. Aliphatic Substituents
Physicochemical Properties
- Boiling Point : The target compound’s predicted boiling point (407°C) exceeds that of smaller analogs like (carboxylic acid, MW 194.23), likely due to stronger intermolecular forces from the carboxamide.
Biological Activity
1-Cyclopentyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a cyclopentyl group and a carboxamide functional group. Its molecular formula is CHNO, with a molar mass of approximately 179.22 g/mol. The unique structure contributes to its reactivity and biological activity, particularly in targeting specific enzymes and receptors within biological systems.
Biological Activities
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further research in combating bacterial infections.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .
- Anticancer Potential : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities and receptor interactions. For example, it has been noted to affect the phosphorylation levels of kinases involved in cell signaling pathways .
Anticancer Activity
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The compound demonstrated an IC value of approximately 0.95 µM against HCT116 colon cancer cells, suggesting significant potency compared to existing treatments . Further investigations revealed that the compound induced apoptosis in these cells, indicating its potential as an effective therapeutic agent.
Anti-inflammatory Effects
In another study focusing on inflammatory models, this compound was shown to reduce the secretion of pro-inflammatory cytokines in vitro. This suggests that it may act as a modulator of inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Methyl and propyl substitutions | Varies significantly compared to cyclopentyl derivative |
| 4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide | Cyclopentyl substitution at position 1 | Different reactivity due to carboxamide position |
| 5-Amino-pyrazoles | Various substitutions at position 5 | Broader range of biological activities |
This table highlights how variations in substitution patterns can influence the biological activity and reactivity profiles of pyrazole derivatives, positioning this compound as a unique candidate for further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
